2-[4-(4-Chlorophenoxy)butylamino]ethanol
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Overview
Description
2-[4-(4-Chlorophenoxy)butylamino]ethanol is an organic compound with the molecular formula C12H18ClNO2 It is characterized by the presence of a chlorophenoxy group attached to a butylamino chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenoxy)butylamino]ethanol typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenoxy)butylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Chlorophenoxy)butylamino]acetaldehyde or 2-[4-(4-Chlorophenoxy)butylamino]acetic acid.
Reduction: Formation of 4-(4-chlorophenoxy)butylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(4-Chlorophenoxy)butylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)ethanol
- 2-(Ethylamino)ethanol
- 2-(Methylamino)ethanol
- 2-Dimethylaminoethanol
Uniqueness
2-[4-(4-Chlorophenoxy)butylamino]ethanol is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUZSDIYRDTGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCNCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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